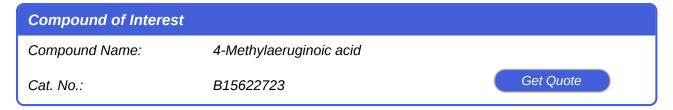


Application Note: Molecular Weight Determination of 4-Methylaeruginoic Acid by Mass Spectrometry

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the determination of the molecular weight of **4-Methylaeruginoic acid** using Electrospray Ionization Mass Spectrometry (ESI-MS). The methodologies outlined are applicable for accurate mass measurement and structural elucidation, crucial for research and drug development.

Introduction

4-Methylaeruginoic acid is a small organic molecule of interest in pharmaceutical and chemical research. Its structure, featuring a carboxylic acid group, a phenol group, and a thiazole ring, necessitates precise analytical techniques for characterization. Mass spectrometry is a powerful tool for determining the molecular weight and structure of such compounds with high sensitivity and accuracy.[1][2] This application note details the use of Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer for the analysis of **4-Methylaeruginoic acid**. ESI is a soft ionization technique suitable for polar and thermally labile molecules, providing intact molecular ions for accurate mass determination.[3]

Principle of the Method

The analysis is based on Electrospray Ionization (ESI), which generates gas-phase ions from a liquid solution. The sample, dissolved in a suitable solvent, is introduced into the ESI source,



where a high voltage is applied, leading to the formation of a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase molecular ions. These ions are then guided into the mass analyzer.

For **4-Methylaeruginoic acid**, analysis can be performed in both positive and negative ion modes:

- Positive Ion Mode: The molecule can be protonated, typically at the nitrogen atom of the thiazole ring, to form the protonated molecule [M+H]+. Adducts with sodium [M+Na]+ or potassium [M+K]+ are also commonly observed.[3]
- Negative Ion Mode: The carboxylic acid and phenolic hydroxyl groups can be deprotonated to form the deprotonated molecule [M-H]⁻.[1][4]

High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are used to measure the mass-to-charge ratio (m/z) of the ions with high precision, allowing for the determination of the elemental composition.

Molecular Properties and Expected Ions

The hypothesized structure for **4-Methylaeruginoic acid** is 2-(2-hydroxy-4-methylphenyl)thiazole-4-carboxylic acid. The calculated molecular properties and expected ions are summarized below.

Table 1: Molecular Properties of **4-Methylaeruginoic Acid**

Property	Value
Molecular Formula	C11H9NO3S
Average Molecular Weight	235.26 g/mol
Monoisotopic Mass	235.0303 Da

Table 2: Predicted m/z Values for Molecular Ions and Adducts



Ion Species	Ionization Mode	Theoretical m/z
[M+H]+	Positive	236.0381
[M+Na] ⁺	Positive	258.0201
[M+K]+	Positive	273.9940
[M-H] ⁻	Negative	234.0225

Experimental Protocol

This section provides a detailed protocol for the analysis of **4-Methylaeruginoic acid** using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source.

- · 4-Methylaeruginoic acid sample
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (0.1% solution in water)
- Standard 2 mL mass spectrometry vials with septa[5]
- Micropipettes and tips
- Prepare a stock solution of 4-Methylaeruginoic acid at a concentration of 1 mg/mL by dissolving the compound in methanol or acetonitrile.
- Create a working solution for analysis by diluting the stock solution. A typical final concentration for ESI-MS is in the range of 1-10 μg/mL.[5]
- For direct infusion analysis, dilute the stock solution to the final concentration using a 50:50 mixture of acetonitrile and water, with 0.1% formic acid to aid in protonation for positive ion mode.



- For LC-MS analysis, the final sample should be in a solvent compatible with the initial mobile phase conditions.[1]
- Transfer the final solution to a 2 mL mass spectrometry vial. Ensure there is no particulate matter in the solution.[5]

A high-resolution mass spectrometer such as a Q-TOF or Orbitrap system is recommended for accurate mass measurements.

Table 3: Suggested Mass Spectrometry Parameters

Parameter	Setting
Ionization Source	Electrospray Ionization (ESI)
Ionization Mode	Positive and Negative
Capillary Voltage	3.5 - 4.5 kV
Nebulizer Gas (N ₂) Pressure	30 - 40 psi
Drying Gas (N ₂) Flow	8 - 12 L/min
Drying Gas Temperature	300 - 350 °C
Mass Range	m/z 50 - 500
Acquisition Mode	Full Scan MS and Targeted MS/MS
Collision Energy (for MS/MS)	Ramped (e.g., 10-40 eV) for fragmentation

For LC-MS separation, a C18 reversed-phase column is suitable.[1] A typical mobile phase would consist of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B).[1]

Data Analysis and Expected Results

The acquired mass spectra should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 236.0381 in positive ion mode and the [M-H]⁻ ion at m/z 234.0225 in negative ion mode. The high-resolution data can be used to confirm the elemental composition.



For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the precursor ion. The fragmentation pattern can provide valuable structural information. Carboxylic acids are known to readily lose CO₂ (44 Da) or the entire COOH group (45 Da) upon fragmentation.[6][7]

Table 4: Potential MS/MS Fragment Ions of [M+H]⁺ (m/z 236.0381)

Fragment m/z	Proposed Neutral Loss	Fragment Structure
218.0275	H ₂ O (18.0106 Da)	Loss of water
192.0486	CO ₂ (43.9898 Da)	Decarboxylation
191.0408	HCOOH (46.0055 Da)	Loss of formic acid

Visualizations

The general workflow for the mass spectrometric analysis of **4-Methylaeruginoic acid** is depicted below.



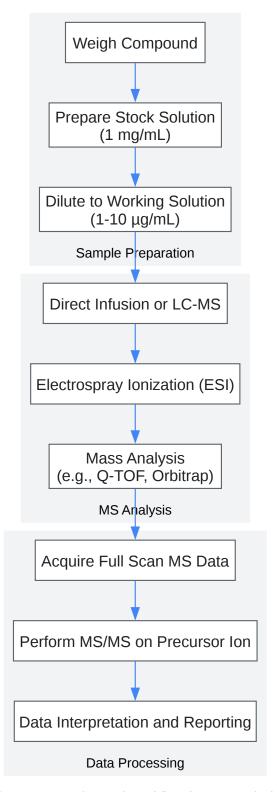


Figure 1: Experimental Workflow for MS Analysis

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Caption: Experimental Workflow for MS Analysis.



The following diagram illustrates a plausible fragmentation pathway for the protonated molecule of **4-Methylaeruginoic acid**.

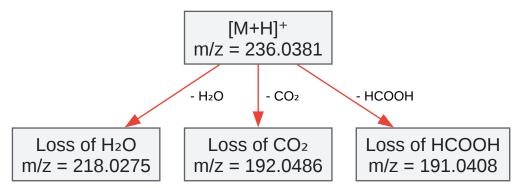


Figure 2: Proposed Fragmentation of [M+H]+

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Caption: Proposed Fragmentation of [M+H]+.

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